1-(2-Methoxyphenyl)cyclopentanamine
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Overview
Description
1-(2-Methoxyphenyl)cyclopentanamine is an organic compound with the molecular formula C12H17NO. It is a cyclopentanamine derivative where the cyclopentane ring is substituted with a 2-methoxyphenyl group.
Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)cyclopentanamine can be achieved through several routes. One common method involves the reaction of cyclopentanone with 2-methoxyaniline under reductive amination conditions. The reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to ensure consistent product quality and efficiency .
Chemical Reactions Analysis
1-(2-Methoxyphenyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where reagents like sodium hydride or lithium diisopropylamide can be used to introduce different substituents
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction results in amines .
Scientific Research Applications
1-(2-Methoxyphenyl)cyclopentanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)cyclopentanamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include neurotransmitter regulation, signal transduction, and metabolic processes .
Comparison with Similar Compounds
1-(2-Methoxyphenyl)cyclopentanamine can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)piperazine: This compound has a similar structure but contains a piperazine ring instead of a cyclopentane ring.
1-(4-Methoxyphenyl)cyclopentanamine: This isomer differs in the position of the methoxy group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C12H17NO/c1-14-11-7-3-2-6-10(11)12(13)8-4-5-9-12/h2-3,6-7H,4-5,8-9,13H2,1H3 |
InChI Key |
KAIKVNKYTASUIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2(CCCC2)N |
Origin of Product |
United States |
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